molecular formula C6H4ClN3 B15102643 5-Chloro-3-ethynylpyrazin-2-amine CAS No. 1244776-65-5

5-Chloro-3-ethynylpyrazin-2-amine

Cat. No.: B15102643
CAS No.: 1244776-65-5
M. Wt: 153.57 g/mol
InChI Key: MXHJXMRBCOKSSL-UHFFFAOYSA-N
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Description

5-Chloro-3-ethynylpyrazin-2-amine is a heterocyclic compound with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 5-position and an ethynyl group at the 3-position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethynylpyrazin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethynylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Used in Sonogashira coupling.

    Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in pharmaceutical and chemical research .

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethynylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity and leading to various biological effects . detailed studies on its exact mechanism of action are still ongoing.

Properties

IUPAC Name

5-chloro-3-ethynylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c1-2-4-6(8)9-3-5(7)10-4/h1,3H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHJXMRBCOKSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CN=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299797
Record name 5-Chloro-3-ethynyl-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244776-65-5
Record name 5-Chloro-3-ethynyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244776-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-ethynyl-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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